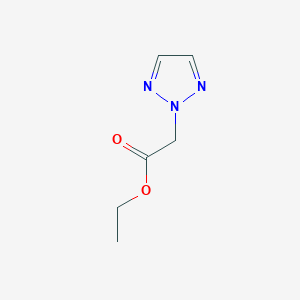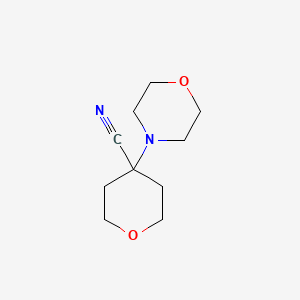
1-bencil-3-yodo-1H-indazol
Descripción general
Descripción
1-benzyl-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Aplicaciones Científicas De Investigación
1-benzyl-3-iodo-1H-indazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets, such as enzymes or receptors.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
Target of Action
Indazole-containing compounds, which include 1-benzyl-3-iodo-1h-indazole, have a wide variety of medicinal applications and can act as selective inhibitors of phosphoinositide 3-kinase δ . This suggests that 1-Benzyl-3-Iodo-1H-Indazole may interact with similar targets.
Mode of Action
It’s known that indazole derivatives can interact with their targets in a variety of ways, depending on the specific derivative and target
Result of Action
Indazole derivatives are known to have a broad range of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-benzyl-3-iodo-1H-indazole can be synthesized through various methods. One common approach involves the iodination of 1-benzyl-1H-indazole. The reaction typically uses iodine or an iodine-containing reagent in the presence of a suitable oxidizing agent. For example, the reaction can be carried out using iodine and potassium iodide in an acetic acid solution under reflux conditions .
Another method involves the cyclization of 2-iodobenzylhydrazine with benzyl bromide. This reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of 1-benzyl-3-iodo-1H-indazole may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-3-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the third position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at room temperature.
Major Products Formed
Substitution: Formation of 1-benzyl-3-azido-1H-indazole, 1-benzyl-3-cyano-1H-indazole, or 1-benzyl-3-thio-1H-indazole.
Oxidation: Formation of 1-benzyl-3-iodo-1H-indazole oxide.
Reduction: Formation of 1-benzyl-3-iodo-1H-indazole hydride.
Comparación Con Compuestos Similares
1-benzyl-3-iodo-1H-indazole can be compared with other indazole derivatives, such as:
1-benzyl-1H-indazole: Lacks the iodine atom at the third position, which may result in different reactivity and biological activity.
3-iodo-1H-indazole: Lacks the benzyl group at the first position, which may affect its binding affinity and selectivity for molecular targets.
1-benzyl-3-chloro-1H-indazole: Contains a chlorine atom instead of an iodine atom at the third position, which may influence its chemical reactivity and biological properties.
The uniqueness of 1-benzyl-3-iodo-1H-indazole lies in the combination of the benzyl group and iodine atom, which can provide distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
1-benzyl-3-iodoindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIIKKBMPVKPKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454046 | |
| Record name | 1-Benzyl-3-iodoindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205643-28-3 | |
| Record name | 1-Benzyl-3-iodoindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chlorothieno[2,3-c]pyridine](/img/structure/B1600125.png)





![8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1600136.png)



